molecular formula C10H9FN4O B1488973 (3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone CAS No. 2098010-88-7

(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B1488973
CAS No.: 2098010-88-7
M. Wt: 220.2 g/mol
InChI Key: VNEWVPCLGMAQLO-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: . This compound features an azido group attached to an azetidine ring and a fluorophenyl group, making it a versatile reagent for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone typically involves the following steps:

  • Azetidine Synthesis: The azetidine ring is constructed using methods such as cyclization of amino alcohols or intramolecular amination of dihalides.

  • Azidation: The azido group is introduced using azidation reagents such as sodium azide (NaN₃) under controlled conditions to avoid unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the azido group, where nucleophiles replace the azido group to form new compounds.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, and acidic conditions.

  • Reduction: LiAlH₄, H₂, and palladium catalyst.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Azides or other functionalized derivatives.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: is compared with other similar compounds to highlight its uniqueness:

  • Azidoazetidine Derivatives: These compounds share the azetidine ring but may lack the fluorophenyl group, resulting in different reactivity and applications.

  • Fluorinated Phenyl Compounds: Compounds with fluorinated phenyl groups but without the azetidine ring exhibit distinct chemical properties and uses.

  • Azido Compounds: Other azido-containing compounds may have different substituents and functional groups, leading to varied biological and chemical behaviors.

Comparison with Similar Compounds

  • Azidoazetidine derivatives

  • Fluorinated phenyl compounds

  • Other azido-containing compounds

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-8-3-1-2-7(4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEWVPCLGMAQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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